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Compound of Interest

Compound Name: 2-Hydroxyisonicotinonitrile

Cat. No.: B2441418 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Hydroxyisonicotinonitrile (IUPAC name: 2-oxo-1,2-dihydropyridine-4-carbonitrile), a vital

heterocyclic building block in medicinal chemistry and drug development. This document is

intended for researchers, scientists, and professionals in the field who require a comprehensive

understanding of the structural characterization of this molecule through Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Duality and Its
Spectroscopic Signature
2-Hydroxyisonicotinonitrile exists in a tautomeric equilibrium with its pyridone form, 2-oxo-

1,2-dihydropyridine-4-carbonitrile. The position of this equilibrium is sensitive to the solvent

environment, with polar solvents favoring the pyridone tautomer and non-polar solvents

showing a greater proportion of the hydroxypyridine form[1]. This dynamic is a critical

consideration in the interpretation of its spectroscopic data, as the observed spectra are often a

representation of the predominant tautomer under the analytical conditions. For the purpose of

this guide, we will primarily consider the 2-oxo-1,2-dihydropyridine-4-carbonitrile form, which is

generally favored in common spectroscopic solvents like DMSO-d₆ and CDCl₃.

The presence of a nitrile group (C≡N) at the 4-position significantly influences the electronic

distribution within the pyridone ring, which in turn dictates the characteristic signals observed in

its NMR, IR, and MS spectra. Understanding these spectroscopic features is paramount for
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confirming the identity, purity, and structural integrity of the compound in research and

manufacturing settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2-oxo-1,2-

dihydropyridine-4-carbonitrile, both ¹H and ¹³C NMR provide unambiguous evidence of its

constitution.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 2-oxo-1,2-dihydropyridine-4-

carbonitrile in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Obtain a one-dimensional proton spectrum with a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of

scans will be necessary due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis
The proton NMR spectrum of 2-oxo-1,2-dihydropyridine-4-carbonitrile is expected to show

three distinct signals in the aromatic/olefinic region, corresponding to the three protons on the

pyridone ring, and a broad signal for the N-H proton. The electron-withdrawing nature of the

carbonyl and nitrile groups significantly deshields the ring protons, shifting their resonances

downfield.

Based on data from the closely related 2-pyridone[1], the expected chemical shifts for the

protons of 2-oxo-1,2-dihydropyridine-4-carbonitrile are rationalized as follows:
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H-6: This proton is adjacent to the nitrogen and ortho to the carbonyl group, leading to

significant deshielding. It will likely appear as a doublet.

H-5: This proton is coupled to H-6 and H-3, and would be expected to appear as a triplet or a

doublet of doublets.

H-3: This proton is adjacent to the nitrile group and will also be deshielded. It will appear as a

singlet or a narrow doublet depending on the coupling with H-5.

N-H: The amide proton will typically appear as a broad singlet at a very downfield chemical

shift, often above 10 ppm, due to hydrogen bonding and its acidic nature.

Proton

Predicted Chemical

Shift (δ, ppm) in

DMSO-d₆

Predicted Multiplicity
Rationale for

Prediction

N-H > 11.0 broad singlet
Acidic proton, subject

to hydrogen bonding.

H-6 ~7.8 - 8.2 doublet
Ortho to carbonyl and

adjacent to nitrogen.

H-5 ~7.0 - 7.4 doublet of doublets

Influenced by adjacent

protons and ring

electronics.

H-3 ~6.5 - 6.8 doublet

Ortho to the electron-

withdrawing nitrile

group.

¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display six distinct signals, corresponding to the

six carbon atoms in the molecule. The chemical shifts are highly informative of the electronic

environment of each carbon.
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Carbon
Predicted Chemical Shift (δ,

ppm) in DMSO-d₆
Rationale for Prediction

C-2 (C=O) ~160 - 165
Carbonyl carbon, significantly

deshielded.

C-6 ~140 - 145
Attached to nitrogen and

adjacent to a double bond.

C-5 ~120 - 125 Olefinic carbon.

C-4 ~110 - 115 Attached to the nitrile group.

C-3 ~105 - 110
Olefinic carbon adjacent to the

nitrile-bearing carbon.

C≡N ~115 - 120 Nitrile carbon.

The workflow for NMR analysis is a systematic process of correlating the observed signals with

the molecular structure.

Figure 1: NMR analysis workflow.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in a molecule. The IR spectrum of 2-oxo-1,2-dihydropyridine-4-carbonitrile will be

dominated by absorptions from the N-H, C=O, and C≡N groups.

Experimental Protocol: IR Data Acquisition
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of

the compound is ground with dry potassium bromide and pressed into a transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.
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Data Acquisition: A background spectrum of the pure KBr pellet or empty ATR crystal is

recorded, followed by the spectrum of the sample.

IR Spectral Analysis
The key diagnostic absorption bands for 2-oxo-1,2-dihydropyridine-4-carbonitrile are

summarized below.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Significance

3400 - 3200 N-H stretch Medium, broad

Characteristic of the

amide N-H group,

often broadened by

hydrogen bonding.

~2230 C≡N stretch Strong, sharp

Diagnostic for the

nitrile functional

group.

~1680 - 1650 C=O stretch Strong, sharp

Indicates the

presence of the cyclic

amide (lactam)

carbonyl group.

~1600 - 1450
C=C and C=N

stretches
Medium to strong

Aromatic/olefinic ring

vibrations.

< 900 C-H out-of-plane bend Medium to strong

Can provide

information on the

substitution pattern of

the ring.

The presence of a strong absorption around 1660 cm⁻¹ for the C=O stretch and the absence of

a broad O-H stretch around 3300 cm⁻¹ would strongly support the predominance of the 2-

pyridone tautomer in the solid state[1].

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://en.wikipedia.org/wiki/2-Pyridone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2441418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry provides information about the molecular weight of the compound and its

fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition
Sample Introduction: The sample can be introduced via direct infusion or coupled with a

chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Electron Ionization (EI) is a common technique that provides detailed

fragmentation. Electrospray Ionization (ESI) is a softer technique that typically yields the

protonated molecular ion [M+H]⁺.

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio (m/z).

Mass Spectral Analysis
For 2-oxo-1,2-dihydropyridine-4-carbonitrile (Molecular Weight: 120.11 g/mol ), the mass

spectrum will provide key structural information.

Molecular Ion Peak (M⁺): In EI-MS, a peak at m/z = 120 is expected, corresponding to the

molecular weight of the compound.

Protonated Molecular Ion ([M+H]⁺): In ESI-MS, a prominent peak at m/z = 121 would be

observed.

The fragmentation pattern in EI-MS is particularly useful for structural confirmation. A plausible

fragmentation pathway is outlined below.

[C₆H₄N₂O]⁺
m/z = 120

(Molecular Ion)

[M - CO]⁺
m/z = 92- CO

[M - HCN]⁺
m/z = 93

- HCN

[C₅H₄N]⁺
m/z = 78

- N

Click to download full resolution via product page

Figure 2: Plausible EI-MS fragmentation pathway.
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The loss of carbon monoxide (CO, 28 Da) from the pyridone ring is a characteristic

fragmentation for such structures, leading to a fragment at m/z 92. Another likely fragmentation

is the loss of hydrogen cyanide (HCN, 27 Da) from the molecule, resulting in a fragment at m/z

93.

Conclusion
The comprehensive spectroscopic analysis of 2-Hydroxyisonicotinonitrile, primarily in its 2-

oxo-1,2-dihydropyridine-4-carbonitrile tautomeric form, provides a robust framework for its

unequivocal identification and characterization. The combination of ¹H and ¹³C NMR, IR

spectroscopy, and mass spectrometry offers complementary information that, when integrated,

confirms the molecular structure with high confidence. The predicted spectral data, based on

analogous compounds, serves as a reliable guide for researchers and quality control

professionals. This multi-faceted spectroscopic approach ensures the scientific integrity of

studies involving this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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